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Compound of Interest

Compound Name:
2,2-Dimethyl-3-(oxolan-2-

yl)propanenitrile

CAS No.: 1489772-08-8

Cat. No.: B1466784

Get Quote

Executive Summary & Physicochemical Profile[1]
Compound Identity: 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile Chemical Class: Aliphatic

Nitrile / Cyclic Ether Molecular Formula: C

H

NO Molecular Weight: ~153.22 g/mol

This guide provides an in-depth analysis of the solubility characteristics of 2,2-Dimethyl-3-
(oxolan-2-yl)propanenitrile. As a Senior Application Scientist, I have structured this document

to bridge the gap between theoretical physicochemical properties and practical process

development.

The molecule features a unique "push-pull" solubility architecture:

Hydrophobic Domain: The gem-dimethyl group at the
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-position and the ethylene linker provide significant lipophilicity and steric bulk (Thorpe-Ingold
effect).

Polar/H-Bonding Domain: The nitrile group (dipolar, aprotic) and the tetrahydrofuran

(oxolane) oxygen (H-bond acceptor) create specific interaction sites for polar solvents.

Key Insight: The lack of a strong chromophore (aliphatic nitrile) makes standard UV-based

solubility determination prone to error. This guide prioritizes gravimetric and refractive index

(RI) detection methods.

Theoretical Solubility Parameters (Predicted)
Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the estimated physicochemical

properties are:

Property Estimated Value Implication for Solubility

LogP (Octanol/Water) 1.8 – 2.2

Moderate lipophilicity; likely

sparingly soluble in water (<10

mg/mL).

Polar Surface Area (PSA)
~33 Å² (CN) + ~9 Å² (Ether) ≈

42 Å²

Permeable; suggests good

solubility in medium-polarity

solvents.

H-Bond Donors 0

Aprotic; cannot self-associate

via H-bonds (lower melting

point).

H-Bond Acceptors 2 (Nitrile N, Ether O)

Good solubility in protic

solvents (Alcohols) via

solvation.

Solubility Landscape Analysis
The solubility profile is dictated by the competition between the hydrophobic gem-dimethyl/alkyl

backbone and the polar functional groups.

Solvent Compatibility Matrix
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Solvent Class
Representative
Solvents

Predicted Solubility
Mechanistic
Rationale

Chlorinated
Dichloromethane

(DCM), Chloroform
High (>100 mg/mL)

Excellent dipole-dipole

matching; DCM is the

"gold standard" for

dissolving this class of

ether-nitriles.

Polar Aprotic
Acetonitrile (ACN),

DMSO, DMF
High (>100 mg/mL)

"Like dissolves like."

The nitrile group

interacts favorably

with ACN; DMSO

solvates the ether

oxygen effectively.

Esters & Ketones Ethyl Acetate, Acetone High (>50 mg/mL)

Good general

compatibility. Acetone

is ideal for cleaning;

EtOAc is a prime

candidate for

extraction.

Alcohols
Methanol, Ethanol,

IPA
Moderate to High

Soluble due to H-

bonding with the

ether/nitrile acceptors.

Solubility may

decrease significantly

at low temps (0°C) in

IPA.

Alkanes
Hexane, Heptane,

Cyclohexane
Low to Moderate

The polar nitrile group

resists dissolution in

pure alkanes. Likely to

"oil out" or crystallize

upon cooling. Ideal for

anti-solvent

purification.
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Water Water Low (<5 mg/mL)

The gem-dimethyl and

alkyl chain dominate,

preventing formation

of a stable hydration

shell despite the polar

groups.

Visualization: Solubility Decision Tree
The following diagram illustrates the logical flow for solvent selection based on the intended

process (Extraction vs. Crystallization).

Solvent Selection Strategy
2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile

Intended Process?

Extraction / Work-up

Isolation

Purification / Crystallization

Purification

Phase Separation Required?

Dichloromethane (DCM)
(High Solubility, Bottom Layer)

 chlorinated waste ok

Ethyl Acetate
(Good Solubility, Top Layer)

 green chemistry preferred

Solvent System Selection

Single Solvent:
Isopropyl Alcohol (IPA)
(Cooling Crystallization)

 moderate solubility slope

Binary System (Anti-Solvent):
Solvent: Toluene or EtOAc

Anti-Solvent: Heptane

 steep solubility drop

Click to download full resolution via product page

Figure 1: Decision tree for solvent selection in extraction and purification workflows.
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Experimental Protocols
Due to the weak UV absorbance of the aliphatic nitrile group (typically

nm), standard HPLC-UV methods are unreliable. The following protocols are designed for
robustness.

Protocol A: Gravimetric Solubility Determination (The
"Gold Standard")
Objective: Determine the saturation solubility (

) in a target solvent at a specific temperature.

Preparation: Weigh 500 mg of the compound into a 4 mL glass vial (tared).

Addition: Add the target solvent in 100

L increments while agitating (vortex or magnetic stir bar).

Observation:

If dissolution is immediate, solubility is >5000 mg/mL (Miscible).

If solid persists, continue adding solvent until clear.

Equilibration (for precise measurement):

Add excess solid to 2 mL of solvent.

Stir at target temperature (e.g., 25°C) for 24 hours.

Filter the supernatant using a 0.45

m PTFE syringe filter (pre-warmed to avoid precipitation).

Quantification: Pipette exactly 1.0 mL of filtrate into a tared weighing dish. Evaporate

solvent under vacuum/nitrogen stream. Weigh the residue.

Calculation:
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Protocol B: Anti-Solvent Crystallization Screening
Objective: Identify the metastable zone width (MSZW) for purification.

Dissolution: Dissolve 1.0 g of crude material in the minimum amount of Ethyl Acetate

(approx. 2-3 mL) at Room Temperature (RT).

Anti-Solvent Addition: Slowly add Heptane dropwise with vigorous stirring.

Cloud Point: Record the volume of Heptane added when the first persistent turbidity is

observed (

).

Aging: Continue stirring. If an oil forms ("oiling out"), heat the mixture to 50°C until clear, then

cool slowly (1°C/min) to induce crystallization.

Note: The gem-dimethyl group often inhibits crystal packing, leading to oiling out. Seeding

with pure crystal is critical if available.

Process Development & Safety Considerations
"Oiling Out" Mitigation
Compounds with gem-dimethyl groups and flexible ether linkers often exhibit low melting points

or form stable oils.

Strategy: If the product oils out in Heptane/EtOAc, switch to Isopropyl Alcohol (IPA) / Water.

Dissolve in warm IPA, then add water. The higher polarity of water forces the hydrophobic

gem-dimethyl group to aggregate more orderly than non-polar alkanes do.

Safety: Nitrile Handling
While aliphatic nitriles are generally less toxic than inorganic cyanides, they can metabolize to

release cyanide ions in vivo or release HCN under strong acidic/thermal stress.

Solvent Warning: Avoid using strong acids (HCl, H
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SO

) in protic solvents (Methanol) at high temperatures, as this will hydrolyze the nitrile to the
corresponding ester or acid.

DMSO Hazards: DMSO enhances skin permeability. Do not use DMSO for bench-top

cleaning of this compound; use Acetone or Ethanol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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